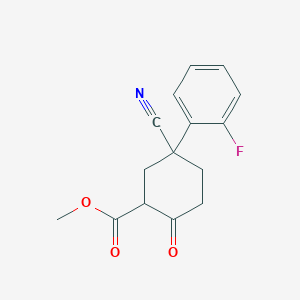
Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate, also known as MFCOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In animal models, this compound has been shown to reduce inflammation and improve tissue damage caused by inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate for lab experiments is its ease of synthesis, which allows for large-scale production of the compound. This compound is also stable under various conditions, making it suitable for use in a wide range of experiments. However, one limitation of this compound is its limited solubility in water, which can make it challenging to use in aqueous-based experiments.
Orientations Futures
There are several future directions for the study of Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate. One potential direction is the development of this compound-based anticancer drugs, which could be used to treat various types of cancer. Another potential direction is the use of this compound as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Applications De Recherche Scientifique
Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
In material science, this compound has been used as a building block for the synthesis of various organic molecules, including chiral ligands and organocatalysts. This compound has also been used as a precursor for the synthesis of fluorescent dyes and polymers.
Propriétés
Numéro CAS |
179064-48-3 |
|---|---|
Formule moléculaire |
C15H14FNO3 |
Poids moléculaire |
275.27 g/mol |
Nom IUPAC |
methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H14FNO3/c1-20-14(19)10-8-15(9-17,7-6-13(10)18)11-4-2-3-5-12(11)16/h2-5,10H,6-8H2,1H3 |
Clé InChI |
IMIFXNDULPJOGF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC(CCC1=O)(C#N)C2=CC=CC=C2F |
SMILES canonique |
COC(=O)C1CC(CCC1=O)(C#N)C2=CC=CC=C2F |
Synonymes |
Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




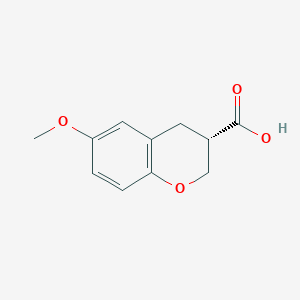
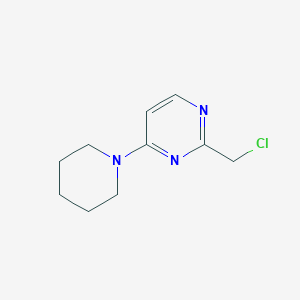

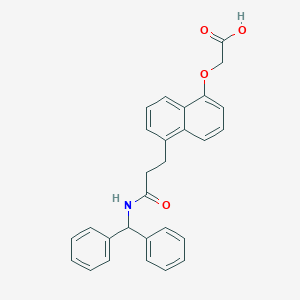

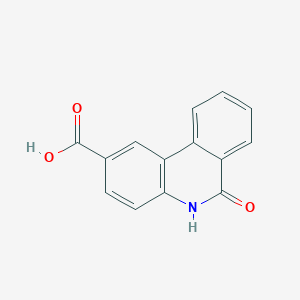
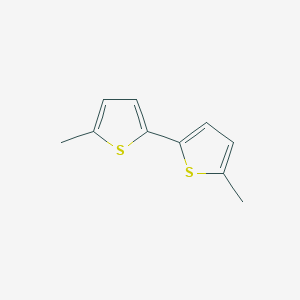
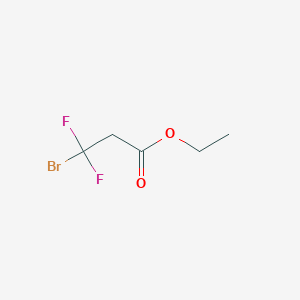

![(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate](/img/structure/B172112.png)

![(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B172121.png)